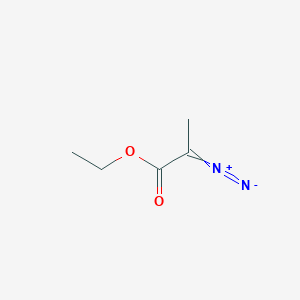

Ethyl 2-diazopropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diazopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGWFQYKCXDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702919 | |

| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-99-5 | |

| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Carbene and Carbenoid Generation from Ethyl 2 Diazopropanoate

Unimolecular Decomposition Pathways

The unimolecular decomposition of ethyl 2-diazopropanoate involves the direct extrusion of a dinitrogen molecule (N₂) to form a "free" carbene. This process can be initiated either thermally or photochemically. The primary pathway for thermal decomposition is a unimolecular reaction where the rate-determining step is the release of N₂ to generate the corresponding carbene. nih.gov This approach, while simple, often requires high temperatures, which can lead to a lack of selectivity and the occurrence of side reactions.

Photochemical decomposition, or photolysis, offers an alternative route that can be performed at lower temperatures. Irradiation with light of an appropriate wavelength provides the necessary energy to cleave the C-N₂ bond. For related diazocarbonyl compounds like ethyl diazomalonate, photolysis leads to the loss of nitrogen and the formation of a dicarboethoxycarbene. nih.gov The wavelength of irradiation can influence the reaction outcome, with different excited states potentially leading to different products. nih.gov However, similar to thermolysis, the free carbene generated via photolysis is highly reactive and typically exhibits low selectivity. The general acid-catalysed decomposition of ethyl diazopropanoate has also been studied, where the loss of nitrogen can become partially rate-determining at high buffer concentrations. rsc.org

Metal-Catalyzed Decomposition for Carbenoid Formation

To overcome the low selectivity of free carbenes, transition metal catalysts are extensively used to decompose this compound. This process involves the formation of a metal-carbene complex, commonly referred to as a metal carbenoid. These intermediates are generally more stable and exhibit enhanced selectivity in their reactions compared to the free carbene. The choice of metal and its ligand sphere is crucial for controlling the reactivity, diastereoselectivity, and enantioselectivity of subsequent transformations.

Dirhodium(II) Catalysis

Dirhodium(II) complexes, particularly the paddlewheel tetracarboxylates like dirhodium(II) tetraacetate, are exceptionally effective catalysts for carbene transfer reactions. nih.govnih.gov These catalysts react with this compound to form a rhodium-carbenoid intermediate, which then undergoes reactions such as cyclopropanation and C-H insertion. The ligand environment around the dirhodium core significantly influences the catalyst's efficacy and selectivity. Chiral dirhodium(II) catalysts have been developed to achieve high levels of enantioselectivity in these transformations. nih.govnih.gov While many studies focus on aryldiazoacetates, the principles are directly applicable to alkyl-substituted diazoesters like this compound. Efforts have also been made to immobilize these catalysts on polymer supports to facilitate recovery and reuse, a critical factor for the application of expensive noble metal catalysts. researchgate.netchemrxiv.orgfigshare.com

| Catalyst Family | Ligand Type | Key Features in Carbene Transfer |

| Rh₂(OAc)₄ | Acetate (B1210297) | General-purpose, highly active for cyclopropanation and insertion. |

| Chiral Dirhodium(II) Carboxylates | Prolinates, Cyclopropane (B1198618) Carboxylates | Enable highly enantioselective transformations. nih.govnih.gov |

| Immobilized Dirhodium(II) Complexes | Polymer-supported Carboxylates | Offer catalyst reusability and reduced metal contamination in products. researchgate.netchemrxiv.org |

Copper(I) Catalysis

Copper complexes have a long history in catalyzing the reactions of diazo compounds. researchgate.net Both Copper(I) and Copper(II) salts can be effective, often in combination with various ligands. Copper-catalyzed systems are known to promote the cyclopropanation of olefins with ethyl diazoacetate, a close analogue of this compound. researchgate.net In some reactions, such as the coupling of α-diazoesters with terminal alkynes, copper catalysts can be susceptible to side reactions like azine formation, necessitating specific protocols like slow addition of the diazo compound. nih.gov The choice of ligand is crucial in tuning the reactivity and in achieving stereocontrol in asymmetric catalysis.

| Catalyst System | Typical Ligand(s) | Application with Diazoesters |

| Copper(I) salts (e.g., CuI) | Acetonitrile | Coupling with terminal alkynes. nih.gov |

| Copper(II) acetylacetonate | None | Isomerization and insertion reactions with allylamines. researchgate.net |

| Tp(x)Cu | Homoscorpionate (Tris(pyrazolyl)borate) | High-yield cyclopropanation of furans. researchgate.net |

Gold(I) Catalysis

Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have emerged as powerful catalysts for carbene transfer reactions. rsc.orgnih.gov These catalysts can activate this compound to generate gold-carbenoid intermediates, which exhibit unique reactivity. researchgate.net For instance, in reactions with naphthalene (B1677914), an IPrAuCl/NaBAr'F₄ system (where IPr is an NHC ligand) catalyzes the transfer of the C(Me)CO₂Et carbene, leading to a mixture of C-H insertion products. researchgate.net This contrasts with copper-based catalysts which may favor other pathways. rsc.orgresearchgate.net Gold catalysts have proven effective in various transformations, including cyclopropanation and the functionalization of C-H bonds in arenes and alkanes. rsc.orgnih.govresearchgate.net

Iron(II) Catalysis

The use of iron, an earth-abundant and low-toxicity metal, is a highly attractive alternative to precious metal catalysts. thieme-connect.comdntb.gov.ua Iron complexes, especially those with porphyrin or other nitrogen-based ligands, are capable of catalyzing a range of carbene transfer reactions. researchgate.netrsc.org Simple iron(II) salts like Fe(OTf)₂ can catalyze Si-H insertion reactions with α-diazo esters under mild conditions. thieme-connect.com Iron-catalyzed reactions of this compound have been explored in the context of biocatalysis, where enzymes have been engineered to facilitate highly enantioselective B-H insertion reactions. thieme-connect.com These systems demonstrate the potential of iron to mediate complex and selective transformations. mdpi.com

| Catalyst Type | Ligand Type | Application with Diazoesters |

| Iron(II) triflate | None | Si-H insertion reactions. thieme-connect.com |

| Iron Porphyrins | Porphyrin | Cyclopropanation, C-H insertion. researchgate.net |

| Mutated Heme Proteins | Porphyrin (in protein scaffold) | Enantioselective B-H and Si-H insertion reactions. thieme-connect.com |

Other Transition Metal Systems

Beyond the catalysts mentioned above, complexes of other transition metals such as palladium, cobalt, and ruthenium have also been employed for the decomposition of diazo compounds. Each metal offers a distinct reactivity profile. For example, iron porphyrin catalysts have been shown to be effective for the olefination of aldehydes with ethyl diazoacetate, a reaction that can be compared with the performance of ruthenium-based systems. researchgate.net The ongoing development in this area continues to broaden the scope of catalytic systems available for mediating carbene transfer reactions, providing chemists with a diverse toolkit to achieve desired chemical transformations.

Photochemical Generation of Carbene Intermediates

Photochemical methods provide a powerful tool for the generation of carbene intermediates from this compound, avoiding the need for high temperatures or harsh reagents. These techniques rely on the absorption of light to induce the extrusion of nitrogen gas, yielding the desired carbene species.

Direct photolysis involves the direct excitation of the diazo compound by light, leading to the formation of a carbene. This compound, like other alkyl diazoacetates, displays absorption in the violet/blue region of the electromagnetic spectrum, making it amenable to visible-light activation. acs.org The photolysis of this compound can lead to the formation of a singlet carbene, which can then undergo various reactions. nih.gov

One of the key reactions observed upon direct photolysis is the 1,2-hydride shift, which can compete with other desired intermolecular reactions. For instance, the photolysis of this compound has been reported to yield the corresponding unsaturated ester as a result of a 1,2-H shift. acs.org The efficiency and outcome of direct photolysis can be influenced by factors such as the solvent, temperature, and the presence of other reagents that can trap the carbene. rsc.org

The following table summarizes a representative reaction involving the direct photolysis of an alkyl diazoacetate, highlighting the potential for rearrangement.

| Reactant | Condition | Major Product | Yield |

| This compound | Visible Light | Unsaturated ester (from 1,2-H shift) | 44% acs.org |

This table illustrates the outcome of direct photolysis on a similar alkyl diazoacetate, as specific yield data for the direct photolysis of this compound leading to intermolecular reactions was not detailed in the provided search results.

Photoredox catalysis has emerged as a versatile strategy for generating carbene and carbenoid species from diazo compounds under mild conditions. researchgate.netresearchgate.net This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in electron transfer processes with the diazo compound or other species in the reaction mixture. This can lead to the formation of radical intermediates that ultimately generate the desired carbene equivalent. rsc.org

While specific examples detailing the photoredox-catalyzed generation of a carbene directly from this compound are not as prevalent as for aryldiazoacetates, the general principles can be applied. For instance, photoredox catalysis can be used in C-H functionalization reactions where an arene is activated by the photocatalyst to form a cation radical. This radical can then react with ethyl diazoacetate in a polar nucleophilic addition. nih.gov This pathway is distinct from the direct formation of a free carbene.

In some photoredox-catalyzed cyclopropanation reactions, the mechanism may involve the formation of a radical carbenoid intermediate rather than a free carbene. nih.gov These approaches expand the scope of reactions possible with diazo compounds, offering alternative reaction pathways and selectivities compared to direct photolysis or traditional metal-catalyzed methods.

| Catalysis Type | Reactants | Key Intermediate | Application |

| Organic Photoredox Catalysis | Arene, Ethyl Diazoacetate | Arene cation radical, Distonic cation radical | C-H Alkylation nih.gov |

| General Photoredox Catalysis | Alkene, Diazo Compound | Radical carbenoid | Cyclopropanation nih.gov |

Spectroscopic and Computational Characterization of Carbene and Carbenoid Species

The direct observation and characterization of transient carbene and carbenoid species are challenging due to their high reactivity and short lifetimes. However, a combination of spectroscopic techniques and computational methods provides valuable insights into their structure, electronic state, and reactivity.

Spectroscopic methods such as flash photolysis can be used to generate and detect carbenes on very short timescales. The electronic spectra of carbenes can provide information about their electronic states (singlet or triplet). For example, the photolysis of diazo compounds in matrices at low temperatures allows for the trapping and spectroscopic study of the resulting carbenes using techniques like ESR spectroscopy for triplet species. While specific spectroscopic data for the carbene derived from this compound was not found, the principles from related systems are applicable.

Computational chemistry has become an indispensable tool for understanding the mechanisms of carbene reactions. nih.govrsc.org Density Functional Theory (DFT) and other computational methods can be used to calculate the geometries, energies, and electronic structures of carbene intermediates and transition states. researchgate.netnih.gov These studies can help to elucidate the factors that control the reactivity and selectivity of carbene reactions. For example, computational studies have been used to investigate the singlet-triplet energy gap in carbenes, which is crucial for predicting their reaction pathways. rwth-aachen.de

Computational models can also provide insight into the mechanisms of both photochemical and metal-catalyzed reactions involving diazo compounds, helping to distinguish between pathways involving free carbenes, metal carbenoids, or other reactive intermediates. nih.gov

| Method | Information Obtained | Relevance to this compound Derived Species |

| Spectroscopic | ||

| Flash Photolysis | Detection of transient species, electronic spectra. | Enables the study of the short-lived carbene generated from this compound. |

| ESR Spectroscopy | Characterization of triplet carbene species. | Can determine if a triplet state of the carbene is formed under specific conditions. |

| Computational | ||

| Density Functional Theory (DFT) | Geometries, energies, electronic structures, reaction pathways. researchgate.netnih.gov | Predicts the reactivity, selectivity, and mechanism of reactions involving the carbene from this compound. |

| ONIOM Model | Mechanistic insights into complex systems. nih.gov | Can be applied to study the interaction of the derived carbene with catalysts and substrates. |

Transition Metal Catalyzed Transformations

Cyclopropanation Reactions

Cyclopropanation, the formation of a three-membered cyclopropane (B1198618) ring, is a powerful tool in organic synthesis for creating strained ring systems that are valuable intermediates and motifs in bioactive molecules. wikipedia.orgnih.gov The reaction of an alkene with a carbene or carbenoid, generated from a diazo compound like ethyl 2-diazopropanoate, is a common and effective method for cyclopropane synthesis. wikipedia.orgmasterorganicchemistry.com Transition metal catalysts, such as those based on rhodium, copper, and palladium, are frequently employed to mediate these reactions, influencing their efficiency and stereochemical outcome. researchgate.netrsc.orgnih.gov

Intermolecular cyclopropanation involves the reaction of this compound with a separate alkene or alkyne molecule. This process is a direct method for constructing cyclopropane and cyclopropene (B1174273) rings, respectively. researchgate.net The reaction is typically catalyzed by transition metal complexes, which facilitate the decomposition of the diazo compound and the subsequent transfer of the resulting carbene to the unsaturated substrate. researchgate.net A variety of alkenes, including electron-rich, electron-neutral, and electron-deficient ones, can undergo cyclopropanation with this compound in the presence of suitable catalysts. rsc.orgnih.gov

For instance, palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with ethyl diazoacetate demonstrates high regioselectivity for the terminal double bond. nih.gov Similarly, gold-catalyzed reactions of ethylene (B1197577) with ethyl diazoacetate have been shown to produce ethyl cyclopropanecarboxylate. nih.gov While less common, the cyclopropanation of alkynes can also be achieved, leading to the formation of highly strained and reactive cyclopropenes.

Diastereoselectivity in cyclopropanation refers to the preferential formation of one diastereomer over another. This is a critical aspect of stereochemical control, particularly when the reaction creates new stereocenters. unl.pt The diastereoselectivity of cyclopropanation reactions involving this compound is heavily influenced by the nature of the catalyst, the substrate, and the reaction conditions. researchgate.net For example, catalyst-free reactions of ethyl diazoacetate with doubly activated electron-deficient alkenes can proceed with high diastereoselectivity through a Michael Initiated Ring Closure (MIRC) mechanism. rsc.orgresearchgate.net

In transition metal-catalyzed systems, the ligands coordinated to the metal center play a crucial role in dictating the diastereomeric outcome. unl.pt For example, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates have been shown to be highly stereoselective. nih.gov The reaction's stereospecificity is also a key feature, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

| Alkene | Diazo Compound | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Electron-deficient alkenes | Ethyl diazoacetate | Catalyst-free (MIRC) | trans | High | rsc.orgresearchgate.net |

| Electron-deficient alkenes | Aryldiazoacetates | Rh2(S-TCPTAD)4 | Not specified | Up to >97:3 | nih.gov |

| (Z)-5-hydroxy-2-alkenylsilanes | Not specified | Not specified | Not specified | High | unl.pt |

Enantioselective cyclopropanation aims to produce a cyclopropane with a preference for one enantiomer over the other. This is typically achieved by using a chiral catalyst, which is often a transition metal complex bearing a chiral ligand. nih.gov The development of such catalysts has been a major focus in asymmetric synthesis. thieme-connect.de

Chiral ruthenium complexes, such as Ru(II)-Pheox, have been successfully employed in the catalytic asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, affording high enantiomeric excess (ee). researchgate.net Similarly, engineered myoglobin-based catalysts have been shown to catalyze the cyclopropanation of styrene (B11656) with this compound, although with varying degrees of enantioselectivity depending on the specific enzyme variant. rochester.edu Chiral dirhodium catalysts are also highly effective for the enantioselective cyclopropanation of electron-deficient alkenes. nih.gov The choice of the chiral ligand is critical, as it creates a chiral environment around the metal center, which in turn influences the approach of the reactants and the stereochemical outcome of the reaction.

| Catalyst | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Engineered Myoglobin (B1173299) (Mb(H64V,V68A)) | 74 | 1 | rochester.edu |

| Ru(II)-Pheox (with 2-substituted allylic derivatives) | Not specified for styrene | Excellent | researchgate.net |

| Rh2(S-TCPTAD)4 (with electron-deficient alkenes) | >97:3 dr | Up to 98 | nih.gov |

Intramolecular cyclopropanation occurs when the alkene and the diazo group are present in the same molecule. wikipedia.org This reaction is a powerful method for the synthesis of bicyclic and polycyclic systems containing a cyclopropane ring. nih.gov The proximity of the reacting groups often facilitates the reaction, leading to high efficiency and stereoselectivity. Transition metal catalysts are typically required to promote the decomposition of the diazo group and the subsequent intramolecular carbene addition. researchgate.net

Iridium(I) complexes, for example, have been used to catalyze the enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides, which are precursors to the reactive carbene intermediate. nih.gov This method provides access to enantioenriched bicyclic lactones, lactams, and ketones. nih.gov The stereochemical outcome of these reactions can be controlled by the use of chiral ligands on the metal catalyst.

Achieving a high level of stereochemical control is a central challenge in cyclopropanation reactions. unl.pt This involves controlling both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity). The stereochemistry of the alkene is generally preserved in the cyclopropane product, a phenomenon known as stereospecificity. masterorganicchemistry.com For example, a cis-alkene will typically yield a cis-cyclopropane. masterorganicchemistry.com

The choice of catalyst and ligands is the most critical factor in controlling the stereochemical outcome. researchgate.netunl.pt Chiral catalysts create a three-dimensional environment that favors the formation of one stereoisomer over others. nih.gov Additionally, substrate-directing groups, such as hydroxyl groups in allylic alcohols, can influence the stereochemistry of the cyclopropanation by coordinating to the metal catalyst and directing the carbene addition to one face of the double bond. unl.pt

Intermolecular Cyclopropanation of Alkenes and Alkynes

C-H Insertion Reactions

C-H insertion reactions are a class of transformations where a carbene intermediate inserts into a carbon-hydrogen bond. snnu.edu.cn This reaction is a highly attractive method for C-C bond formation as it allows for the direct functionalization of otherwise unreactive C-H bonds. acs.org Transition metal catalysts are essential for mediating these reactions, with rhodium and copper complexes being particularly effective. nih.gov

This compound can serve as a precursor to the carbene that undergoes C-H insertion. acs.org The reaction can occur intramolecularly, leading to the formation of cyclic compounds, or intermolecularly, although the latter is often more challenging to control. researchgate.netacs.org The regioselectivity of C-H insertion (i.e., which C-H bond reacts) is a key challenge and is influenced by electronic and steric factors, as well as the nature of the catalyst. nih.gov For example, intramolecular C-H insertion reactions of diazo compounds are powerful for synthesizing various nitrogen-containing heterocycles. researchgate.net

Regioselective C-H Functionalization of Aliphatic Substrates

The direct functionalization of otherwise inert aliphatic C-H bonds is a significant challenge in organic synthesis. Transition metal-catalyzed reactions of this compound offer a powerful strategy to address this challenge, enabling the formation of C-C bonds with notable regioselectivity. Dirhodium tetracarboxylates, in particular, have proven to be highly effective catalysts for these transformations. nih.gov

The regioselectivity of these insertion reactions is influenced by a combination of steric and electronic factors. Generally, insertion is favored at C-H bonds that are more electron-rich (tertiary > secondary > primary) and sterically accessible. For instance, the reaction of this compound with substrates containing various types of C-H bonds can be directed by the choice of catalyst. While traditional copper catalysts were first used for such reactions, dirhodium tetracarboxylates have demonstrated superior efficacy. nih.gov

Iridium catalysts have also emerged as effective promoters of enantioselective C-H functionalization. For example, the functionalization of tetrahydrofuran (B95107) with this compound using a chiral iridium catalyst can proceed with high enantiomeric excess. nih.gov This highlights the potential for catalyst control to achieve high levels of stereoselectivity in addition to regioselectivity.

Furthermore, these C-H insertion reactions provide a synthetic equivalent to other fundamental organic transformations. The reaction with siloxy derivatives can be viewed as an equivalent to an aldol (B89426) reaction, while the insertion into the C-H bond of an N-Boc protected amine resembles a Mannich reaction. nih.gov

| Substrate | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cyclohexane | Copper oxide | Ethyl 2-cyclohexylpropanoate | Early example of metal carbene-induced intermolecular C-H functionalization. | nih.gov |

| Alkanes | Dirhodium tetracarboxylates | Functionalized alkanes | Dirhodium catalysts are superior to copper for intermolecular C-H functionalization of alkanes. | nih.gov |

| Tetrahydrofuran | Chiral Iridium catalyst | Ethyl 2-(tetrahydrofuran-2-yl)propanoate | Achieved 90% enantiomeric excess, demonstrating catalyst-controlled enantioselectivity. | nih.gov |

| N-Boc-pyrrolidine | Dirhodium catalyst | β-amino ester | Demonstrates a C-H functionalization equivalent to a Mannich reaction. | nih.gov |

Aromatic and Heteroaromatic C-H Insertion

The C-H bonds of aromatic and heteroaromatic systems are also susceptible to insertion reactions with carbenes generated from this compound. These reactions provide a direct method for the alkylation of these important structural motifs.

Indoles and pyrroles are privileged N-heterocycles found in numerous biologically active compounds and pharmaceuticals. The direct C-H functionalization of these systems is of significant interest. Transition metal-catalyzed reactions of this compound offer a means to achieve this, with the regioselectivity being a key consideration.

Rhodium(II) catalysts, such as Rh₂(S-NTTL)₄, have been successfully employed for the enantioselective C-H functionalization of indoles at the C3 position. nih.gov These reactions proceed in high yields and with excellent enantioselectivities across a range of substituted indoles and α-alkyl-α-diazoesters. nih.gov Iron-based catalysts have also been explored for the C-H functionalization of pyrroles. While reactions with indole (B1671886) itself were unsuccessful, N-methylpyrrole underwent C-H functionalization without competing N-H insertion. nih.gov More recently, engineered cytochrome P411 enzymes have been shown to catalyze the regioselective C-H functionalization of both indoles and pyrroles. nih.govmdpi.com

| Heterocycle | Catalyst | Position of Functionalization | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Indole | Rh₂(S-NTTL)₄ | C3 | α-Alkyl-α-indolylacetate | High yields (82-96%) and enantioselectivities (79-99% ee) were achieved. | nih.gov |

| N-Methylpyrrole | Iron porphyrin complex | - | Functionalized N-methylpyrrole | C-H functionalization occurred without concomitant N-H functionalization. | nih.gov |

| Indole | Engineered P411-HF enzymes | C3 | C3-alkylated indole | Enantioselective C-H functionalization was achieved. | nih.gov |

| N-Methylpyrrole | Engineered P411 variants | C2 or C3 | Regioselectively alkylated N-methylpyrrole | Different enzyme variants allowed for regioselective functionalization at either the C2 or C3 position. | nih.gov |

The C-H bonds of dihydroaromatic and naphthalene (B1677914) systems can also be targeted for functionalization using this compound. The regioselectivity in these systems is often governed by the electronic and steric properties of the substrate. For naphthalene derivatives, direct C-H activation strategies can lead to regioselective functionalization. nih.gov

While specific examples detailing the reaction of this compound with these systems are less prevalent in the provided context, the general principles of transition metal-catalyzed C-H insertion are applicable. The choice of catalyst and reaction conditions can be tuned to favor insertion at specific positions on the aromatic ring. nih.govnih.gov

Chemo- and Regioselectivity Considerations

In reactions involving substrates with multiple potential reaction sites, chemo- and regioselectivity become critical issues. The outcome of the reaction of this compound can be influenced by several factors, including the nature of the catalyst, the electronic properties of the substrate, and the steric environment around the target C-H bond.

Dirhodium catalysts have been instrumental in achieving high levels of selectivity. nih.gov The ligands on the dirhodium center can be modified to tune the steric and electronic properties of the catalyst, thereby influencing the regioselectivity of the C-H insertion. For instance, the use of chiral dirhodium catalysts can lead to high enantioselectivity in addition to regioselectivity. nih.govnih.gov

In the functionalization of heteroaromatics like indoles and pyrroles, a key chemoselectivity challenge is the competition between C-H and N-H insertion. For unprotected indoles, N-H insertion can be a competing pathway. However, by carefully selecting the catalyst and reaction conditions, C-H functionalization can be favored. nih.gov For example, certain copper catalysts have been shown to selectively catalyze the C3-H functionalization of unprotected indoles, leaving the N-H bond intact. researchgate.net

The inherent reactivity of the substrate also plays a crucial role. In aliphatic systems, tertiary C-H bonds are generally more reactive towards insertion than secondary or primary C-H bonds. nih.gov In aromatic systems, the electronic nature of the substituents can direct the insertion to specific positions. nih.gov

| Selectivity Type | Substrate/Reaction | Controlling Factor | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Aliphatic C-H Functionalization | Electronic properties of C-H bond | Tertiary > Secondary > Primary | nih.gov |

| Enantioselectivity | C-H Functionalization of Tetrahydrofuran | Chiral Iridium Catalyst | High enantiomeric excess (90% ee) | nih.gov |

| Chemoselectivity | Functionalization of Unprotected Indoles | Catalyst Choice (e.g., specific Copper catalysts) | Selective C3-H functionalization over N-H insertion | researchgate.net |

| Regioselectivity | Functionalization of N-Methylpyrrole | Engineered P411 Enzyme Variants | Selective functionalization at either C2 or C3 position | nih.gov |

Heteroatom-Hydrogen (X-H) Insertion Reactions

Beyond C-H bonds, the carbene derived from this compound can also insert into heteroatom-hydrogen bonds, such as N-H, O-H, and S-H bonds. These reactions provide a direct route for the formation of carbon-heteroatom bonds.

N-H Insertion for Amine Synthesis

The insertion of carbenes into the N-H bond of amines is a powerful method for the synthesis of α-amino acid derivatives. nih.gov This transformation is of significant interest due to the prevalence of the α-amino acid motif in biologically active molecules and pharmaceuticals. A variety of transition metal catalysts, including those based on rhodium, copper, and iridium, have been shown to effectively catalyze this reaction. nih.gov

Iridium catalysts, such as [Ir(cod)Cl]₂, have demonstrated broad applicability for the N-H insertion of diazomalonates into a wide range of primary and secondary, aliphatic and aromatic amines. organic-chemistry.org These reactions often proceed under mild conditions with good functional group compatibility. organic-chemistry.org Copper complexes have also been utilized as catalysts for the insertion of diazo compounds into the N-H bonds of amines and amides, providing quantitative yields under very mild conditions. rsc.orgnih.gov

In addition to traditional transition metal catalysts, biocatalysts have emerged as a valuable tool for enantioselective N-H insertion reactions. Engineered variants of myoglobin have been shown to catalyze the insertion of this compound into the N-H bond of anilines, affording chiral amines with high activity and stereoselectivity. nih.gov This biocatalytic approach offers a green and efficient alternative for the synthesis of enantiomerically enriched α-amino acid derivatives. nih.gov

| Amine Substrate | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Aniline | Engineered Myoglobin Variant | Chiral α-amino acid derivative | Demonstrated the first example of a biocatalytic strategy for asymmetric N-H insertion, with up to 82% ee. | nih.gov |

| Primary and Secondary Aliphatic/Aromatic Amines | [Ir(cod)Cl]₂ | N-H insertion products | Broad substrate scope, mild reaction conditions, and good functional group compatibility. | organic-chemistry.org |

| Amines and Amides | TpˣCu (Homoscorpionate copper complexes) | N-H insertion products | Quantitative yields under very mild conditions. | rsc.orgnih.gov |

| Arylamines | Engineered Myoglobin Variants | N-H insertion products | Excellent chemoselectivity, high turnover numbers, and broad substrate scope. | nih.gov |

O-H Insertion into Alcohols and Phenols

The transition metal-catalyzed insertion of the carbene derived from this compound into the O-H bonds of alcohols and phenols is a powerful method for forming new carbon-oxygen bonds, leading to the synthesis of α-alkoxy and α-aryloxy propanoates. This transformation is typically facilitated by catalysts based on rhodium(II) and copper(I) or copper(II).

The generally accepted mechanism commences with the reaction of this compound with the metal catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive metal-carbene intermediate. This electrophilic species is then intercepted by an alcohol or phenol. The nucleophilic oxygen atom of the hydroxyl group attacks the carbene carbon, forming an oxonium ylide intermediate. This ylide can then undergo a proton transfer, either directly or mediated by a base, to yield the final ether product and regenerate the catalyst, allowing the catalytic cycle to continue.

While rhodium(II) complexes, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are classic catalysts for this transformation, copper-based systems have also emerged as effective alternatives. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the insertion. For instance, enantioselective O-H insertion reactions have been developed using chiral copper or rhodium catalysts, enabling the synthesis of optically active α-alkoxy and α-aryloxy esters, although specific examples detailing the use of this compound in such asymmetric reactions are not extensively documented in comparison to α-aryl diazoacetates.

The general transformation can be summarized as follows:

Diazo Compound + Alcohol/Phenol --(Metal Catalyst)--> α-Alkoxy/Aryloxy Ester + N₂

This reaction provides a direct and efficient route to valuable ester products from readily available starting materials.

Si-H Insertion for Organosilicon Compound Synthesis

The insertion of a carbene into a silicon-hydrogen (Si-H) bond is a highly efficient method for the formation of carbon-silicon bonds, providing a direct route to valuable organosilicon compounds. This compound serves as a precursor to the corresponding carbene, which readily participates in this transformation in the presence of transition metal catalysts.

The reaction is most commonly catalyzed by rhodium(II) and copper complexes. The catalytic cycle begins with the decomposition of this compound by the metal catalyst to form a metal-carbene intermediate. This intermediate then reacts with a silane (B1218182) (R₃SiH). The reaction is believed to proceed via a concerted mechanism where the carbene is inserted directly into the Si-H bond through a three-centered transition state. This process is typically very fast and highly efficient.

Copper catalysts, such as copper(I) triflate (CuOTf) or [Cu(MeCN)₄]PF₆, have been shown to be effective and offer a more economical alternative to rhodium-based systems for Si-H insertion reactions of α-diazoesters. The reaction generally proceeds with high chemoselectivity, favoring Si-H insertion over other potential side reactions like cyclopropanation if an olefin is present.

The scope of the reaction is broad, accommodating a variety of silanes, including trialkylsilanes, aryldimethylsilanes, and diphenylmethylsilane. The resulting α-silyl esters are versatile synthetic intermediates that can be further transformed into other functional groups.

A summary of representative catalyst systems for this transformation is presented below.

| Catalyst Type | Common Examples | Typical Conditions |

| Rhodium(II) | Rh₂(OAc)₄, Rh₂(esp)₂ | Dichloromethane, Room Temp. |

| Copper(I) | [Cu(MeCN)₄]PF₆, CuOTf | Dichloromethane, Room Temp. |

B-H Insertion for Organoboron Compound Synthesis

Transition metal-catalyzed B-H insertion reactions represent a direct and atom-economical method for the synthesis of organoboron compounds, which are highly valuable reagents in organic synthesis. The carbene generated from this compound can be effectively inserted into the B-H bond of various borane (B79455) adducts.

This transformation is catalyzed by a range of transition metals, with rhodium(I), rhodium(II), and copper(I) complexes being particularly effective. The reaction mechanism involves the initial formation of a metal-carbene species from this compound. This electrophilic carbene then reacts with a borane adduct, such as an amine-borane or a pinacolborane. The insertion is generally considered to be a concerted process, proceeding through a three-membered transition state, which leads to the formation of a new C-B bond and a C-H bond simultaneously.

An example of this reaction involves the use of an N-heterocyclic carbene (NHC)-borane adduct. In a reaction catalyzed by an engineered cytochrome c, the NHC-borane reacts with this compound to yield the corresponding α-boryl ester with excellent enantioselectivity (97:3 er). acs.org This highlights the potential for biocatalytic approaches to achieve high stereocontrol in these transformations.

Rhodium(I) complexes, when paired with chiral ligands, have also been successfully employed in asymmetric B-H insertion reactions, affording highly enantioenriched α-boryl esters with enantioselectivities up to 99% ee for related diazo esters. acs.orgnih.gov

| Catalyst System | Borane Substrate | Key Features |

| Engineered Cytochrome c | NHC-borane | Biocatalytic, High enantioselectivity acs.org |

| Rhodium(I)/Chiral Diene | Amine-borane adducts | High enantioselectivity for α-diazo esters acs.orgnih.gov |

| Copper(I)/Chiral Ligand | 2-Arylpyridine-boranes | Catalytic enantioselective synthesis of boron-stereogenic compounds |

Rearrangement Reactions

1,2-Migration Processes (e.g., 1,2-H Shift, 1,2-C Rearrangement)

Upon thermal, photochemical, or metal-catalyzed decomposition, this compound loses dinitrogen to form a highly reactive carbene intermediate (ethyl-1-carboethoxy-ethylidene). This carbene can undergo rapid intramolecular rearrangement processes, most notably 1,2-migrations, to achieve a more stable electronic configuration. wikipedia.orgbyjus.com

The most common of these rearrangements is the 1,2-hydride shift. In this process, a hydrogen atom from the methyl group adjacent to the carbene center migrates to the electron-deficient carbene carbon. This concerted rearrangement results in the formation of ethyl acrylate, an α,β-unsaturated ester. The driving force for this reaction is the formation of a stable π-bond, satisfying the valency of the carbon atom. byjus.com

Under photochemical conditions, the 1,2-hydride shift is a significant reaction pathway. The photolysis of an N-hydroxyphthalimide (NHPI) ester derivative of 2-diazopropanoic acid, a close analogue, results in the corresponding unsaturated ester in 44% yield via a 1,2-H shift. acs.org It has been noted that for alkyl-substituted diazoacetates, the 1,2-H rearrangement is generally favored over 1,2-C rearrangement. acs.org

While less common for this specific substrate, a 1,2-carbon (or 1,2-alkyl) shift is also a possible rearrangement pathway for carbenes. This would involve the migration of the entire methyl group to the carbene carbon. However, the 1,2-hydride shift is kinetically more favorable due to the lower migratory aptitude of a methyl group compared to a hydrogen atom.

| Rearrangement Type | Migrating Group | Product from this compound | Documented Yield (Analogue) |

| 1,2-Hydride Shift | Hydrogen Atom | Ethyl acrylate | 44% acs.org |

| 1,2-Carbon Shift | Methyl Group | Ethyl methacrylate | Less favored |

Ylide Formation and Sigmatropic Rearrangements (e.g.,organic-chemistry.orgulaval.ca-Sigmatropic)

The carbene generated from this compound can react with Lewis bases, such as sulfides or ethers, to form ylide intermediates. These ylides are versatile species that can undergo subsequent sigmatropic rearrangements to form new carbon-carbon and carbon-heteroatom bonds. A particularly important pathway is the organic-chemistry.orgulaval.ca-sigmatropic rearrangement.

When the carbene reacts with an allylic sulfide (B99878), for example, it forms a sulfur ylide. This intermediate can then undergo a concerted, thermally allowed organic-chemistry.orgulaval.ca-sigmatropic rearrangement. This process involves a five-membered cyclic transition state, leading to the formation of a homoallylic sulfide with concomitant allylic inversion. This reaction, often referred to as the Doyle-Kirmse reaction, is a powerful tool for carbon-carbon bond formation.

The general sequence is as follows:

Ylide Formation: The electrophilic carbene derived from this compound is attacked by the non-bonding electrons of the sulfur atom in an allyl sulfide.

organic-chemistry.orgulaval.ca-Sigmatropic Rearrangement: The resulting sulfonium (B1226848) ylide undergoes a rapid rearrangement, where a new C-C bond is formed between the carbene carbon and the γ-carbon of the allyl group, while the C-S bond is cleaved.

This transformation is stereospecific and allows for the transfer of chirality. While extensively studied for ethyl diazoacetate, the principle applies directly to the carbene from this compound, which would yield an α-methyl substituted homoallylic sulfide. Rhodium(II) and copper(I) complexes are common catalysts used to generate the carbene under mild conditions suitable for ylide formation and subsequent rearrangement.

Photochemical Rearrangements

The photochemical decomposition of this compound provides an alternative to metal-catalyzed methods for generating the corresponding carbene. Upon irradiation with ultraviolet light, the diazo compound absorbs energy, leading to the extrusion of molecular nitrogen and the formation of a singlet carbene intermediate. This highly reactive species can then undergo several transformations, with intramolecular rearrangements being particularly prominent.

For this compound, a primary photochemical pathway is the 1,2-hydride shift. As discussed in section 3.4.1, this involves the migration of a hydrogen atom from the adjacent methyl group to the carbene center, yielding ethyl acrylate. Studies on related alkyl-substituted diazoacetates have shown that this 1,2-H shift can be a dominant process under photolytic conditions. acs.org

Another potential photochemical rearrangement for α-diazocarbonyl compounds is the Wolff rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the 1,2-migration of the alkyl group (in this case, the methyl group) to the carbene carbon, concertedly with the loss of dinitrogen, to form a ketene (B1206846) intermediate. This ketene can then be trapped by nucleophiles present in the reaction medium. For example, if the photolysis is carried out in methanol, the ketene would be trapped to form a methyl ester derivative. However, for simple alkyl-substituted diazo esters like this compound, the 1,2-hydride shift often competes with or dominates over the Wolff rearrangement. acs.org

| Photochemical Process | Key Intermediate | Final Product(s) |

| 1,2-Hydride Shift | Singlet Carbene | Ethyl acrylate |

| Wolff Rearrangement | Singlet Carbene, Ketene | Product of nucleophilic trapping (e.g., methyl 2-methylpropanoate (B1197409) if in methanol) |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. This compound serves as a key building block in these transformations, particularly in the formation of heterocyclic systems.

The [3+2] cycloaddition reaction is a prominent method for synthesizing five-membered rings. This compound can function as a three-atom component in these reactions to produce important heterocyclic scaffolds like pyrazoles. bohrium.com Pyrazoles are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. bohrium.com

A notable example involves the reaction of this compound with ynones, catalyzed by a Lewis acid such as aluminum triflate (Al(OTf)₃). ccspublishing.org.cn While aluminum is a post-transition metal, its catalytic activity in this context provides a clear illustration of the reaction pathway. The process is initiated by the reaction between the ynone and this compound. ccspublishing.org.cn The proposed mechanism involves a cascade of events: a [3+2] cycloaddition, followed by a 1,5-ester shift, a 1,3-H shift, and finally an N-H insertion process to yield highly substituted pyrazole (B372694) derivatives. ccspublishing.org.cn

The reaction conditions can be optimized to improve the yield of the desired pyrazole product. For instance, the reaction between an alkynone and this compound in the presence of Al(OTf)₃ showed a significant increase in yield when the temperature was raised from 35 °C to 80 °C. ccspublishing.org.cn Further enhancement was achieved by increasing the molar ratio of the diazoester relative to the alkynone. ccspublishing.org.cn

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Ratio (1a:2a) | Yield of 3a (%) |

|---|---|---|---|---|

| Al(OTf)₃ | DCE | 35 | 1:2 | 31 |

| Sc(OTf)₃ | DCE | 35 | 1:2 | 20 |

| In(OTf)₃ | DCE | 35 | 1:2 | 15 |

| Al(OTf)₃ | DCE | 80 | 1:2 | 61 |

| Al(OTf)₃ | DCE | 80 | 1:4 | 75 |

This strategy demonstrates the utility of this compound in complex cascade reactions for the efficient, one-pot synthesis of multisubstituted pyrazoles. ccspublishing.org.cn

Other Metal-Catalyzed Transformations

Beyond cycloadditions, this compound engages in other significant metal-catalyzed reactions, including cross-coupling and multicomponent reactions, which further highlight its synthetic versatility.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While these reactions are well-established for various substrates, the direct cross-coupling of this compound with aryl chlorides is less commonly documented in the literature. More frequently, palladium-catalyzed couplings involving diazoesters are reported with more reactive aryl halides, such as aryl iodides. organic-chemistry.org

For example, Pd-catalyzed reactions of aryl iodides with organoindium reagents, generated from ethyl 4-bromo-2-alkynoates, have been shown to produce ethyl 2-aryl-2,3-alkadienoates in good yields. organic-chemistry.org This indicates the feasibility of forming C(sp²)-C(sp²) bonds using related starting materials under palladium catalysis. The higher reactivity of aryl iodides compared to aryl chlorides makes the oxidative addition step in the catalytic cycle more favorable. The successful cross-coupling with aryl chlorides typically requires more specialized catalytic systems, such as those with highly active electron-rich phosphine (B1218219) ligands, to facilitate the challenging oxidative addition of the C-Cl bond. While the principle is established for other nucleophiles, specific applications utilizing this compound as the coupling partner with aryl chlorides remain a specialized area of research.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to molecular complexity. This compound can be a key participant in such reactions, often proceeding through a metal-carbene intermediate.

In the context of Mannich-type condensations, a rhodium catalyst can be used to generate a carbene from this compound. This carbene can then react with an alcohol to form a reactive oxonium ylide intermediate. mdpi.com This ylide is a key species that can be trapped by an electrophile, such as an imine. The subsequent nucleophilic attack of the ylide on the imine constitutes a Mannich-type addition. mdpi.com This sequence allows for the rapid assembly of complex molecules, such as α-hydroxy-β-amino esters, in a single pot. mdpi.com The reaction involving an alcohol, a diazo compound, and an imine is a powerful method for constructing molecules with contiguous stereocenters, with high levels of diastereoselectivity and enantioselectivity often achievable through the use of chiral catalysts. mdpi.com

Biocatalytic and Enzyme Mediated Transformations

Heme Protein-Catalyzed Reactions

Cytochrome c (cyt c), a protein typically involved in electron transport, has been successfully repurposed for abiological carbene transfer catalysis. Through protein engineering, variants of cytochrome c have been developed that efficiently catalyze carbon-silicon (C-Si) bond formation by inserting the carbene moiety from ethyl 2-diazopropanoate into the Si-H bonds of silanes.

A notable example is a variant of Rhodothermus marinus cytochrome c (Rma cyt c). After three rounds of site-saturation mutagenesis and screening, a variant named Rma TDE, containing the mutations V75T, M100D, and M103E, was identified. nih.gov This engineered enzyme demonstrated high efficiency for silylation reactions and is capable of catalyzing thousands of turnovers in the carbene transfer reaction using this compound as the carbene precursor. nih.gov The reaction proceeds through the formation of a reactive iron porphyrin carbene (IPC) intermediate, which then transfers the carbene to the silane (B1218182) substrate. nih.gov

| Enzyme Variant | Mutations | Substrate | Carbene Precursor | Key Finding |

| Rma TDE | V75T, M100D, M103E | Silanes | This compound | Capable of achieving thousands of catalytic turnovers for C-Si bond formation. |

Myoglobin (B1173299) (Mb), a heme protein responsible for oxygen storage, has also been engineered to catalyze carbene transfer reactions, including asymmetric N-H insertion. These biocatalysts can mediate the formation of C-N bonds by inserting a carbene from an α-diazo ester into the N-H bond of an amine. Engineered variants of sperm whale myoglobin have been shown to efficiently catalyze this transformation with a variety of arylamine substrates, exhibiting high chemoselectivity and turnover numbers. nih.gov

While much of the development in this area has utilized ethyl diazoacetate (EDA), studies have also explored the use of this compound. For instance, the myoglobin variant Mb(H64V,V68A) was tested in the cyclopropanation of styrene (B11656) with this compound. rochester.edu The result was a drastic reduction in enantioselectivity (1% ee) compared to reactions with EDA. rochester.edu This finding underscores the critical role that the structure of the diazo precursor plays in determining the stereochemical outcome of the reaction, as the additional methyl group in this compound significantly alters the interactions within the enzyme's active site. rochester.edu

| Enzyme Variant | Carbene Precursor | Reaction Type | Product ee | Finding |

| Mb(H64V,V68A) | This compound | Cyclopropanation | 1% | The methyl group significantly reduces the enantioselectivity compared to less substituted diazo esters. rochester.edu |

| Engineered Mb | Ethyl diazoacetate | N-H Insertion | High | Generally efficient for C-N bond formation with arylamines. nih.gov |

Cytochrome P450 enzymes, a diverse family of heme-containing monooxygenases, are highly versatile biocatalysts that have been extensively engineered for non-natural carbene transfer reactions. acs.org While specific examples of P450-catalyzed functionalization of heterocyclic compounds using this compound are not extensively documented, the broader success in C-H insertion reactions provides a strong foundation for such applications.

Engineered P450 variants, particularly "P411" enzymes where the native axial cysteine ligand is replaced by serine, have shown remarkable activity for C-H functionalization. acs.orgnih.gov For example, an engineered P411 was shown to catalyze the insertion of an acceptor-only carbene from ethyl diazoacetate into C(sp³)–H bonds with a high total turnover number (TTN) of 2150. nih.gov The replacement of the cysteine ligand with serine alters the redox potential of the heme iron, making it more readily reducible by endogenous cofactors like NADPH and enhancing its activity for carbene transfer in vivo. acs.org This strategy has been successfully applied to produce chiral precursors to pharmaceuticals, such as the antidepressant levomilnacipran, via whole-cell biocatalysis. nih.gov Although these examples primarily use other substrates, they demonstrate the powerful potential of engineered P450s for the selective functionalization of C-H bonds, a capability that could be extended to heterocycles.

Beyond the commonly studied cytochromes, myoglobins, and P450s, researchers are exploring other heme protein scaffolds to develop novel biocatalysts. However, there is currently no specific information available in the scientific literature regarding the use of Nitrophorin 2 in carbene transfer reactions with this compound.

Nevertheless, the creation of artificial heme enzymes represents another avenue of exploration. In one example, an artificial metalloenzyme was created by incorporating a heme cofactor into the scaffold of the bacterial transcriptional regulator LmrR. This artificial enzyme proved active in the cyclopropanation of styrene, achieving hundreds of turnovers, albeit with low enantioselectivity. This work illustrates that non-traditional protein scaffolds can be successfully repurposed for abiological catalysis.

Directed Evolution and Protein Engineering Strategies

Directed evolution and rational protein design are the key strategies for transforming native heme proteins into highly efficient and selective catalysts for non-natural reactions involving this compound and other diazo compounds. These techniques focus on mutating amino acid residues within the enzyme's active site to improve substrate binding, catalytic efficiency (kcat/Km), total turnover numbers (TTN), and stereoselectivity.

A pivotal strategy in engineering Cytochrome P450 enzymes has been the replacement of the conserved axial cysteine ligand with a serine. acs.org This single change creates "P411" enzymes with significantly enhanced carbene transfer activity. Further directed evolution of a P411 variant led to a biocatalyst capable of achieving up to 67,800 turnovers for in vivo cyclopropanation. acs.org Similarly, engineered myoglobin variants have achieved remarkable catalytic proficiency, with some catalysts reaching up to 46,800 turnovers for the cyclopropanation of aryl-substituted olefins. rochester.edu The evolution of a P411 variant for C-H amination resulted in a catalyst providing up to 1300 TTN. nih.gov These examples highlight how protein engineering can dramatically elevate the performance of heme biocatalysts, making them competitive with and sometimes superior to traditional synthetic catalysts. researchgate.net

| Enzyme Family | Engineering Strategy | Resulting Performance |

| Cytochrome P450 | Axial ligand substitution (Cys to Ser) and directed evolution | Up to 67,800 TTN for in vivo cyclopropanation. acs.org |

| Myoglobin | Rational design and site-directed mutagenesis | Up to 46,800 TTN for olefin cyclopropanation. rochester.edu |

| Cytochrome P450 | Directed evolution of a P411 variant | Up to 1300 TTN for benzylic C-H amination. nih.gov |

| Cytochrome c | Site-saturation mutagenesis (e.g., Rma TDE) | Thousands of turnovers for C-Si bond formation. nih.gov |

Tailoring Enantioselectivity and Stereodivergence

A primary advantage of biocatalysis is the ability to achieve high levels of stereocontrol, which is often challenging with traditional chemical catalysts. Through protein engineering techniques like directed evolution, the active sites of enzymes can be meticulously reshaped to favor the formation of a specific stereoisomer. This has been effectively demonstrated in carbene transfer reactions using this compound.

Engineered myoglobin (Mb) variants have proven to be particularly adept at catalyzing asymmetric carbene transfer reactions. For instance, myoglobin-based catalysts have been developed to execute asymmetric intramolecular cyclopropanations, leading to the formation of valuable cyclopropane-fused γ-lactones with high enantiomeric excess (up to 99% ee). acs.org By remodeling the enzyme's active site, researchers have also created myoglobin variants with stereodivergent selectivity, enabling access to different stereoisomers from the same starting material. acs.org This stereodivergence is crucial as it allows for the synthesis of mirror-image forms of target molecules, which can have vastly different biological activities. acs.org

Further showcasing this capability, engineered myoglobins have been used for the enantioselective C-H alkylation of indoles with this compound. nih.gov Similarly, myoglobin variants have been tailored for intermolecular carbene S-H insertion reactions, where mutations in the distal pocket of the hemoprotein allow for the tuning of enantioselectivity. nih.govrsc.org The power of this approach is also evident in the biocatalytic Si-H carbene insertion between phenyldimethylsilane and this compound, where the electron-transfer protein Rhodothermus marinus cytochrome c catalyzes the reaction with an exceptional 97% enantiomeric excess.

The table below summarizes key research findings in the enantioselective transformation of this compound.

Modulating Regio- and Chemoselectivity

Beyond stereoselectivity, controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is a significant challenge in the synthesis of complex molecules. rochester.edunih.gov Biocatalysis offers powerful solutions by leveraging the precisely tailored active sites of enzymes. rochester.edu Engineered enzymes, such as cytochrome P450s, can direct a reaction to a specific C-H bond, overriding the bond's inherent reactivity. nih.gov

Through directed evolution, hemoproteins have been successfully tuned to act as "carbene transferases" with high chemo- and regiocontrol. nih.gov For example, cytochrome P450 variants have been evolved to selectively catalyze the C3-alkylation of indoles and to control the C2/C3 regioselectivity in the alkylation of pyrroles. nih.gov This level of control is achieved by modifying the enzyme's active site geometry, which dictates how the substrate binds and which part of it is presented to the reactive heme-bound carbene intermediate. nih.gov

These engineered biocatalysts can discriminate between different C-H bonds within a molecule, enabling late-stage functionalization of complex scaffolds—a highly desirable strategy in drug discovery. rochester.edunih.gov The ability to create a panel of enzyme variants, each with a different regioselectivity, allows for the synthesis of diverse molecular analogs from a common precursor. rochester.edu This enzymatic approach avoids the need for cumbersome protecting and deprotecting steps often required in traditional synthesis, thereby shortening synthetic routes and reducing waste. acs.orgacsgcipr.org

Non-Heme Biocatalysts in Carbene Chemistry (e.g., Lytic Polysaccharide Monooxygenases)

While heme proteins like myoglobins and cytochromes P450 have been extensively engineered for carbene transfer chemistry, the vast family of non-heme iron enzymes presents a largely untapped resource for developing novel biocatalysts. uni-goettingen.dersc.org The Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases (FeDOs) are a prominent superfamily of non-heme iron enzymes known to catalyze a wide range of challenging oxidative transformations, including hydroxylation, desaturation, and cyclization. nih.govnih.govresearchgate.net Their catalytic cycle involves a high-valent Fe(IV)=O intermediate capable of abstracting a hydrogen atom from an unactivated C-H bond, initiating radical-based functionalization reactions. nih.govnih.govuchicago.edu This reactivity profile makes them highly promising candidates for adaptation to new-to-nature carbene transfer reactions. uchicago.eduresearchgate.net Researchers are actively exploring the potential of FeDOs for selective C-H functionalization, aiming to expand the biocatalytic toolbox beyond heme-dependent systems. uchicago.edu

Another important class of non-heme biocatalysts are the Lytic Polysaccharide Monooxygenases (LPMOs). nih.govengconfintl.org These are copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose (B213188) and chitin. mdpi.comnih.gov The active site of an LPMO features a single copper ion coordinated by a "histidine brace" motif. nih.govnih.gov LPMOs function by activating molecular oxygen (O₂) or using a co-substrate like hydrogen peroxide (H₂O₂) to oxidatively cleave glycosidic bonds, a reaction that is difficult for traditional hydrolytic enzymes to perform. mdpi.comnih.govunit.no The mechanism involves the generation of a reactive oxygen species at the copper center that can abstract a hydrogen atom from the polysaccharide substrate. nih.govrsc.org

Although LPMOs are a prime example of non-heme biocatalysts performing challenging oxidative chemistry, their application in abiological carbene transfer reactions from precursors like this compound has not been established. Nevertheless, the study of their unique active site and oxidative power provides valuable insights into the broader potential of non-heme metalloenzymes. engconfintl.org The exploration of enzymes like FeDOs and the fundamental understanding of LPMOs could pave the way for the future development of novel non-heme biocatalysts for a wider range of synthetic transformations, including carbene chemistry.

Green Chemistry Implications of Biocatalysis

The use of biocatalysis for transformations involving this compound strongly aligns with the principles of green and sustainable chemistry. tudelft.nlacs.org This approach offers significant environmental and economic advantages over conventional chemical catalysis. catalysts.commdpi.com

Key green chemistry benefits of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near ambient temperature and atmospheric pressure. tudelft.nl This drastically reduces the energy consumption compared to many traditional chemical processes that require high temperatures and pressures. catalysts.com

Reduced Waste and By-products: The high selectivity (chemo-, regio-, and stereo-) of enzymes minimizes the formation of unwanted by-products. novonesis.com This leads to higher "atom economy," cleaner reaction profiles, and simplifies product purification, thereby reducing waste generation. novonesis.comnovozymes.com The need for protecting and deprotecting functional groups is often eliminated, further shortening synthetic routes and preventing waste. acs.orgnovozymes.com

Renewable and Biodegradable Catalysts: Enzymes are derived from renewable resources and are completely biodegradable. tudelft.nlnovonesis.com This avoids the use of catalysts based on scarce, toxic, or precious metals, which can contaminate final products and pose disposal challenges. tudelft.nl

Enhanced Safety: Biocatalytic processes avoid the use of harsh, toxic, and hazardous reagents and solvents, creating a safer working environment. catalysts.comnovozymes.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The transformation of ethyl 2-diazopropanoate in chemical reactions proceeds through highly reactive intermediates. The nature of these intermediates and the pathways they follow are highly dependent on the reaction conditions, particularly the presence of a metal catalyst.

The primary reactive species generated from this compound is a carbene, formed by the expulsion of a dinitrogen molecule. In the absence of a metal catalyst, a free carbene is formed. However, in the presence of transition metals like rhodium (Rh), copper (Cu), or silver (Ag), the reaction proceeds through a metal-carbene complex, often referred to as a carbenoid. These carbenoids are crucial in controlling the selectivity and efficiency of subsequent reactions.

In rhodium(II)-catalyzed reactions, the diazo compound reacts with the catalyst to form a rhodium-carbenoid intermediate. This step is often the rate-determining step in processes like carbene polymerization of EDA. rsc.org Computational studies using Density Functional Theory (DFT) on related rhodium(II)-catalyzed cyclopropanation reactions have shown that the loss of dinitrogen to form the carbenoid has a low potential energy barrier, which accounts for the high kinetic activity of the diazo compound. nih.gov These rhodium-carbenoids are stabilized, which allows for controlled carbene transfer to substrates. nih.gov

Silver-based catalysts have also been employed in carbene transfer reactions. Studies on the functionalization of linear alkanes using EDA and a silver catalyst showed that a highly electrophilic silver-carbene intermediate is generated. nih.gov This intermediate's reactivity dictates the regioselectivity of C-H insertion reactions. nih.gov The characterization of these intermediates is often indirect, relying on kinetic data, product analysis, and computational modeling to infer their structure and properties.

In the presence of Lewis bases, such as compounds with carbonyl or imine groups, the carbene or carbenoid intermediate can be trapped to form an ylide. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. These ylides are themselves reactive intermediates that can undergo further transformations.

Rhodium(II)-catalyzed reactions of diazoacetates with aldehydes, ketones, or imines have been shown to proceed through carbonyl or azomethine ylide intermediates. organic-chemistry.org These ylides can then undergo stereospecific cyclization to form epoxides or aziridines, respectively. organic-chemistry.org The formation and subsequent reaction of the ylide often occur in a concerted or sequential manner, leading to highly controlled stereochemical outcomes. bristol.ac.uk The stability and reaction pathways of these ylide intermediates are critical in determining the final product distribution. organic-chemistry.orgbristol.ac.uk For example, the reaction of a carbene with a carbonyl compound can lead to a betaine (B1666868) or an oxaphosphetane intermediate, which can then collapse to form an epoxide or an alkene. libretexts.org

Kinetic Studies and Isotope Effects

Kinetic studies, particularly the measurement of isotope effects, are powerful tools for probing reaction mechanisms. wikipedia.org They provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org For the decomposition of this compound, kinetic isotope effects (KIEs) have been instrumental in understanding the acid-catalyzed reaction mechanism.

The kinetic isotope effect is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of the acid-catalyzed decomposition of ethyl diazopropionate, solvent isotope effects have been studied by comparing the reaction rates in H₂O and D₂O. rsc.orgjst.go.jp

Studies on the general acid-catalyzed decomposition of ethyl diazopropionate have demonstrated a direct proton transfer from the acid catalyst to the diazo compound in the rate-determining step. rsc.org The agreement between solvent isotope effects determined from kinetic measurements and the isotopic content of the reaction products confirms this direct transfer mechanism, ruling out models that involve proton transfer through a solvent bridge. rsc.org

Below is a table summarizing representative solvent isotope effects for the acid-catalyzed decomposition of ethyl diazopropionate.

| Catalyst | kH₂O / kD₂O | Interpretation | Reference |

| Acetic Acid | 2.72 | Indicates proton transfer in the rate-determining step. | rsc.org |

| Pyridinium Ion | 3.5 | Consistent with direct proton transfer from the acid. | rsc.org |

This table presents illustrative data based on findings for the decomposition of ethyl diazopropionate. The values demonstrate a normal primary kinetic isotope effect.

While less common than hydrogen isotope effects, nitrogen kinetic isotope effects can provide information about the cleavage of the C-N bond during the extrusion of N₂. In many metal-catalyzed reactions involving diazo compounds, the loss of dinitrogen is the rate-determining step. nih.gov Computational studies on rhodium(II)-catalyzed cyclopropanations with diazoacetates support the low energy barrier for the rate-determining loss of dinitrogen, which explains the high reactivity. nih.gov Kinetic investigations of the rhodium-catalyzed polymerization of ethyl diazoacetate also suggest that the formation of the "Rh-carbenoid," which involves the loss of N₂, is the rate-determining step. rsc.org Direct measurement of the nitrogen KIE would involve isotopic labeling with ¹⁵N and precise measurement of reaction rates, providing definitive evidence for the role of nitrogen extrusion in the reaction kinetics.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, especially Density Functional Theory (DFT), have become indispensable for studying the mechanisms of reactions involving this compound and its analogues. rsc.org These approaches allow for the characterization of transient structures like transition states and intermediates that are difficult or impossible to observe experimentally.

DFT calculations have been successfully applied to investigate the mechanism of rhodium(II)-catalyzed cyclopropanation reactions. nih.gov These studies have elucidated the structures of the rhodium-carbenoid intermediates and the transition states for both carbenoid formation and the subsequent cyclopropanation step. nih.gov The calculations have been able to predict diastereomeric ratios that correspond well with experimental results and have revealed the importance of different alkene approach trajectories (end-on vs. side-on) to the carbenoid. nih.gov

In the asymmetric cyclopropanation of allylic derivatives with ethyl diazoacetate catalyzed by a chiral ruthenium complex, DFT calculations suggested that an outer-sphere mechanism is operative. nih.govresearchgate.net This level of mechanistic detail is crucial for understanding the origins of enantioselectivity and for designing more effective catalysts. Computational studies provide insights into the electronic structure of intermediates and the energetic profiles of competing reaction pathways, thereby complementing experimental findings and guiding future research. nih.govnih.govresearchgate.net

Factors Governing Reactivity and Selectivity

The outcome of reactions involving this compound is dictated by a delicate balance of electronic and steric factors inherent to the diazo compound, the substrate, and the catalyst or reaction conditions. researchgate.netresearchgate.net

The electronic nature of both the carbene derived from this compound and its reaction partner is paramount in determining reactivity. The carbene intermediate is electrophilic, a character that is stabilized by the electron-withdrawing ethyl propanoate group.

Substrate Electronics: The carbene reacts most readily with electron-rich substrates. In cyclopropanation reactions, alkenes bearing electron-donating groups are generally more reactive than electron-deficient ones. However, rhodium-catalyzed reactions have been shown to be effective even with electron-deficient alkenes like acrylates, suggesting that the catalyst plays a crucial role in modulating the carbene's reactivity. nih.govrsc.org

Diazo Compound Electronics: The substitution on the diazo compound itself influences reactivity. The methyl group in this compound is weakly electron-donating compared to the hydrogen in ethyl diazoacetate, which can subtly affect the stability and electrophilicity of the resulting carbene. Halogen substitution on the diazoacetate, for example, has been shown to dramatically increase kinetic activity. nih.gov

Steric interactions play a critical role in controlling both the rate and, more importantly, the stereoselectivity of reactions. masterorganicchemistry.com The this compound molecule possesses two key sources of steric bulk near the reactive center: the ethyl ester group and the α-methyl group.

Steric Hindrance: The presence of the methyl group, in addition to the ester, increases the steric bulk around the carbene carbon compared to the less substituted ethyl diazoacetate. This increased steric hindrance can slow the rate of reaction by impeding the approach of a substrate. rsc.org In reactions with sterically demanding substrates, this can lead to lower yields or require more forcing conditions. The outcome of reactions between a diazoalkane and a metal complex can often be anticipated by considering the steric requirements for the formation of key intermediates. elsevierpure.comnih.gov

Stereoelectronic Control: This term refers to the combined influence of steric and electronic factors on the geometry of the transition state. In asymmetric catalysis, chiral ligands on a metal catalyst create a sterically and electronically defined environment around the metal-carbene. This chiral pocket dictates the trajectory from which the substrate can approach, leading to the preferential formation of one enantiomer over another. The interplay between the catalyst's chiral environment and the steric profile of both the diazo compound and the substrate is crucial for achieving high levels of enantioselectivity. Structural and steric constraints are often the determining factors in the selectivity of elimination products. quizlet.com

Catalyst Structure-Activity Relationships: The Crucial Role of Ligand Design and Active Site Geometry

The reactivity and selectivity of catalytic transformations involving this compound are profoundly influenced by the structure of the catalyst. Specifically, the design of the ligands coordinated to the metal center and the resulting geometry of the active site play a pivotal role in determining the efficiency and stereochemical outcome of these reactions. This relationship has been extensively explored through both experimental and computational studies, with a significant focus on dirhodium(II) complexes and, more recently, engineered metalloenzymes.

The fundamental principle governing catalyst structure-activity relationships (SAR) is that the three-dimensional environment around the catalytically active metal center dictates the trajectory of the interacting substrates. This, in turn, controls the stereoselectivity of the reaction. In the context of reactions with this compound, this is particularly critical for achieving high levels of enantioselectivity in processes such as cyclopropanation.

Ligand Design: A Key Determinant of Selectivity

The design of chiral ligands for metal catalysts is a cornerstone of asymmetric catalysis. For dirhodium(II)-catalyzed reactions, a vast array of chiral carboxylate and carboxamidate ligands have been developed to create a chiral environment around the rhodium carbene intermediate formed from this compound. These ligands effectively act as "chiral auxiliaries" on the catalyst, influencing the facial selectivity of the carbene transfer to an olefin.

Prominent examples of chiral dirhodium(II) catalysts that have been investigated for their efficacy in cyclopropanation reactions include those bearing prolinate-derived ligands, such as Rh₂(S-DOSP)₄, and phthalimide-protected amino acid ligands, like Rh₂(S-PTAD)₄ and Rh₂(S-PTTL)₄. The steric and electronic properties of these ligands are critical in differentiating the transition states leading to the formation of different stereoisomers.